Cas no 2182602-17-9 (N-(acid-PEG3)-N-bis(PEG3-azide))

N-(acid-PEG3)-N-bis(PEG3-azide) 化学的及び物理的性質
名前と識別子
-
- N-(acid-PEG3)-N-bis(PEG3-azide)
- AKOS040742189
- HY-140520
- 2182602-17-9
- BP-23825
- DA-65784
- 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
- C70142
- CS-0114521
- 1-azido-12-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid
- SCHEMBL22644526
-
- インチ: 1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34)
- InChIKey: WDEYOYQVZPSNFR-UHFFFAOYSA-N
- ほほえんだ: N(CCOCCOCCOCCN=[N+]=[N-])(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O
計算された属性
- せいみつぶんしりょう: 623.34900540g/mol
- どういたいしつりょう: 623.34900540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 16
- 重原子数: 43
- 回転可能化学結合数: 36
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 152Ų
N-(acid-PEG3)-N-bis(PEG3-azide) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185161-250mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 98% | 250mg |
¥6760 | 2023-04-14 | |
A2B Chem LLC | AV18059-100mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 98% | 100mg |
$356.00 | 2024-04-20 | |
MedChemExpress | HY-140520-10mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 10mg |
¥1350 | 2024-07-20 | ||
MedChemExpress | HY-140520-5mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 5mg |
¥855 | 2024-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N936688-100mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | ≥95% | 100mg |
¥1,440.00 | 2022-09-01 | |
1PlusChem | 1P019EX7-100mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 98% | 100mg |
$376.00 | 2023-12-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185161-500mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 98% | 500mg |
¥10192 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185161-100mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 98% | 100mg |
¥3072 | 2023-04-14 | |
MedChemExpress | HY-140520-25mg |
N-(acid-PEG3)-N-bis(PEG3-azide) |
2182602-17-9 | 25mg |
¥2700 | 2024-07-20 |
N-(acid-PEG3)-N-bis(PEG3-azide) 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-(acid-PEG3)-N-bis(PEG3-azide)に関する追加情報
N-(acid-PEG3)-N-bis(PEG3-azide): A Versatile PEG-based Crosslinker for Biomedical Applications
In the rapidly evolving field of bioconjugation and materials science, N-(acid-PEG3)-N-bis(PEG3-azide) (CAS: 2182602-17-9) has emerged as a crucial heterobifunctional PEG reagent with exceptional versatility. This triethylene glycol (PEG3)-based compound features one carboxylic acid terminus and two azide groups, making it particularly valuable for click chemistry applications and biomolecule conjugation. Researchers are increasingly focusing on this compound due to its unique ability to create three-dimensional molecular networks, a property that's gaining attention in drug delivery system development and tissue engineering scaffolds.
The molecular structure of N-(acid-PEG3)-N-bis(PEG3-azide) incorporates three PEG3 spacers, providing optimal water solubility while maintaining a compact molecular footprint. This balance makes it superior to longer PEG chains for applications requiring precise spatial control. The compound's azide groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the terminal carboxylic acid can be activated for amine coupling reactions. Current research trends show growing interest in using this PEG-azide derivative for creating smart hydrogels with controlled degradation properties, particularly in 3D bioprinting applications where spatial control of crosslinking is essential.
From a synthetic chemistry perspective, N-(acid-PEG3)-N-bis(PEG3-azide) offers distinct advantages in multivalent ligand design. The presence of two PEG3-azide arms enables simultaneous conjugation to multiple targets, a feature particularly valuable in antibody-drug conjugate (ADC) development and nanoparticle functionalization. Recent publications highlight its use in creating branched DNA nanostructures and dendrimer-like polymers, addressing the increasing demand for complex molecular architectures in targeted therapy applications. The compound's PEG spacer also helps mitigate immunogenicity concerns, making it attractive for biopharmaceutical formulations.
In diagnostic applications, N-(acid-PEG3)-N-bis(PEG3-azide) has shown promise for developing multiplexed biosensors. The dual azide functionality allows for incorporation of different detection moieties, while the acid-PEG3 terminus provides a site for surface immobilization. This capability aligns with current trends toward point-of-care diagnostics and lab-on-a-chip technologies. Researchers are particularly exploring its use in lateral flow assays, where controlled orientation of capture molecules can significantly improve test sensitivity.
The commercial availability of N-(acid-PEG3)-N-bis(PEG3-azide) has expanded significantly in response to growing demand from both academic research and biotech industries. Suppliers now offer various packaging options, from small-scale research quantities to bulk orders for industrial-scale production. Quality control specifications typically include rigorous testing for PEG purity, azide content, and acid functionality, ensuring batch-to-batch consistency for critical applications. The compound's stability profile allows for long-term storage when properly handled, though recommendations generally suggest protection from moisture and light to maintain optimal reactivity.
Looking toward future applications, N-(acid-PEG3)-N-bis(PEG3-azide) is being investigated for bioorthogonal chemistry strategies in live cell labeling. Its PEG3 spacer provides sufficient hydrophilicity for cellular uptake while maintaining biocompatibility. Emerging studies explore its potential in proteolysis-targeting chimera (PROTAC) design, where the dual azide functionality could enable more efficient ternary complex formation. These developments position this PEG-based crosslinker as a key player in next-generation therapeutic modalities and diagnostic platforms.
From a regulatory perspective, N-(acid-PEG3)-N-bis(PEG3-azide) falls into the category of research chemicals with well-characterized safety profiles. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when handling azide-containing compounds. The increasing adoption of PEGylation technologies in approved therapeutics bodes well for the continued utilization of this compound in translational research applications. Current good manufacturing practice (cGMP) versions are becoming available to support clinical-stage development programs.
The synthesis and application of N-(acid-PEG3)-N-bis(PEG3-azide) represent an active area of chemical innovation. Recent patent literature reveals novel methods for its production using solid-phase synthesis techniques, which could improve scalability and reduce production costs. These advancements coincide with broader industry trends toward green chemistry principles in specialty chemical manufacturing. As the demand for precision bioconjugation tools grows across multiple sectors, this versatile PEG-azide reagent is poised to play an increasingly important role in bridging molecular discovery with practical applications.
2182602-17-9 (N-(acid-PEG3)-N-bis(PEG3-azide)) 関連製品
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)



